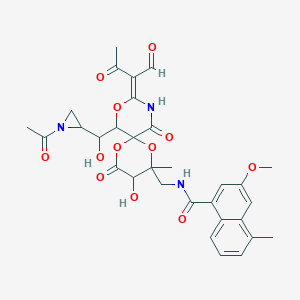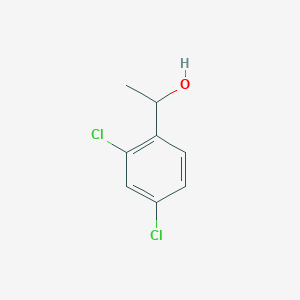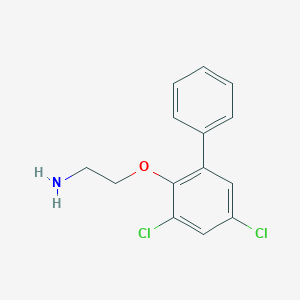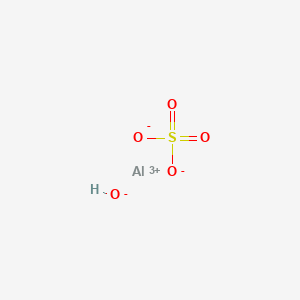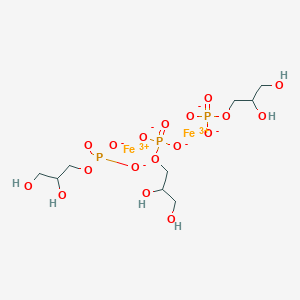![molecular formula C13H19NO B075436 (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol CAS No. 1415-36-7](/img/structure/B75436.png)
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that belongs to the class of secondary alcohols. It is also known as N-phenyl-2-piperidin-2-ylethanol or N-Phenylpiperidin-2-yl-1-ethanol. This compound has been of great interest to the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood and pain.
Biochemische Und Physiologische Effekte
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have several biochemical and physiological effects. Some of these effects are:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Reduction in pain perception.
3. Reduction in anxiety and depression-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol in lab experiments is its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis. This can make it difficult to obtain large quantities of the compound for testing.
Zukünftige Richtungen
There are several future directions for the study of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Some of these directions are:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to increase the yield of the compound.
3. Testing of the compound in clinical trials to evaluate its safety and efficacy in humans.
4. Exploration of its potential use in the treatment of other neurological disorders such as Parkinson's disease and epilepsy.
Conclusion:
In conclusion, (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that has potential therapeutic applications. It has been found to have analgesic, anxiolytic, and antidepressant properties, and has been studied extensively for its mechanism of action. Further research is needed to fully understand the potential of this compound and to develop it into a viable therapeutic agent.
Synthesemethoden
The synthesis of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol involves the reaction of N-phenylpiperidin-2-one with lithium aluminum hydride in anhydrous ether. This reaction results in the reduction of the ketone group to a secondary alcohol. The yield of this reaction is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been studied extensively for its potential therapeutic applications. Some of the scientific research applications of this compound are:
1. Analgesic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have analgesic properties. It has been shown to reduce pain in animal models of neuropathic pain.
2. Anxiolytic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have anxiolytic properties. It has been shown to reduce anxiety in animal models of anxiety.
3. Antidepressant: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have antidepressant properties. It has been shown to reduce depression-like behavior in animal models of depression.
Eigenschaften
CAS-Nummer |
1415-36-7 |
|---|---|
Produktname |
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
(1S)-1-phenyl-2-[(2S)-piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1 |
InChI-Schlüssel |
OPZVPQVONVBYTF-STQMWFEESA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C[C@@H](C2=CC=CC=C2)O |
SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Kanonische SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




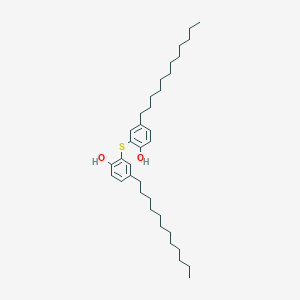

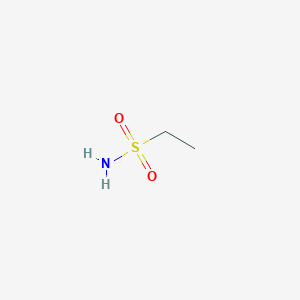
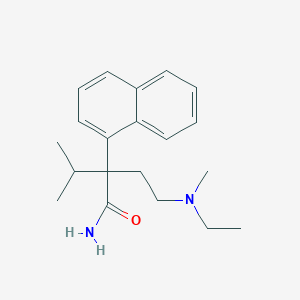
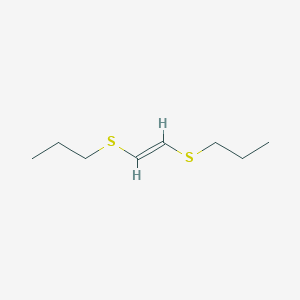
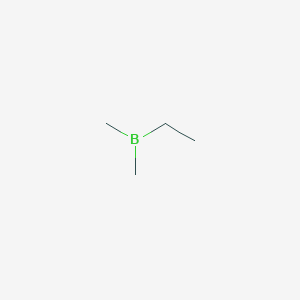
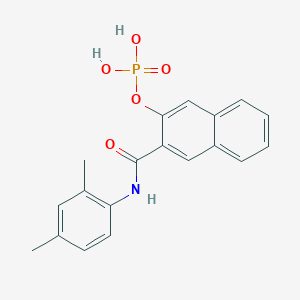
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
